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Compound of Interest

Compound Name: ML120 analog 1

Cat. No.: B12365065

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent small-molecule inhibitors of
Transient Receptor Potential Canonical (TRPC) channels: ML204 and Pico145. The focus is on
their efficacy and selectivity in blocking TRPC4 and TRPC5 channels, which are implicated in a
variety of physiological and pathological processes, including smooth muscle function,
neuronal signaling, and kidney disease.

Introduction to TRPC4/5 Channel Inhibitors

TRPC4 and TRPCS5 are non-selective cation channels that can be activated downstream of G-
protein coupled receptors (GPCRSs) and receptor tyrosine kinases.[1] The lack of potent and
selective pharmacological tools has historically hindered the elucidation of their specific roles.
ML204 was one of the first potent and selective inhibitors identified for TRPC4 and TRPC5
channels.[2] More recently, Picol45 has emerged as an exceptionally potent inhibitor of
TRPC1/4/5 channels.[3] This guide offers a head-to-head comparison of these two compounds
to aid researchers in selecting the appropriate tool for their studies.

Data Presentation: Quantitative Comparison of
Inhibitor Potency

The following tables summarize the inhibitory potency (IC50) of ML204 and Picol45 against
TRPC4 and TRPC5 channels under various experimental conditions.
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Table 1: Inhibitory Potency (IC50) of ML204

Activation
Target Channel Assay Type Reported IC50 Reference
Method
H-opioid receptor
Fluorescence
TRPCA4p ) stimulation 0.96 uM [2][4]
(Ca2+ influx)
(DAMGO)
H-opioid receptor
Whole-Cell Patch ] )
TRPCA4p stimulation 2.9 uM [5]
Clamp
(DAMGO)
Whole-Cell Patch  Intracellular
TRPC4pB 2.85 uM [6]
Clamp GTPyYS
Whole-Cell Patch  p-opioid receptor ~ ~65% inhibition
TRPC5 _ _ [7]
Clamp stimulation at 10 yM
Fluorescence Muscarinic
TRPC6 (Membrane receptor 18.4 uM [6]
Potential) stimulation (ACh)
Table 2: Inhibitory Potency (IC50) of Picol45
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Activation
Target Channel Assay Type Reported IC50 Reference
Method
TRPC4 Fluorescence )
) ] (-)-englerin A 0.349 nM [8]
(homomeric) (Ca2+ influx)
TRPC5 Fluorescence ]
) ) (-)-englerin A 1.3 nM [8]
(homomeric) (Ca2+ influx)
TRPC4-TRPC1 Fluorescence ]
) ) (-)-englerin A 0.033 nM 9]
(heteromeric) (Ca2+ influx)
TRPC5-TRPC1 Fluorescence )
) ) (-)-englerin A 0.199 nM [10]
(heteromeric) (Ca2+ influx)
TRPC4 (native in ~ Whole-Cell Patch  Intracellular
_ 3.1 pM [11][12]
ileal myocytes) Clamp GTPyS
TRPC4 (native in  Fluorescence
Carbachol 2.7 pM [11][12]

ileal myocytes) (Ca2+ influx)

Selectivity Profile

ML204: ML204 demonstrates good selectivity for TRPC4/5 over other TRP channels. At
concentrations up to 22 uM, it shows no significant activity at TRPV1, TRPV3, TRPAL, and
TRPMS8 channels.[13] It exhibits a 19-fold selectivity for TRPC4 over TRPC6 when activated via
muscarinic receptors.[2][4]

Picol45: Picol45 displays remarkable selectivity. At a concentration of 100 nM, it has no effect
on TRPC3, TRPC6, TRPV1, TRPV4, TRPALl, TRPM2, TRPMS, or store-operated Ca2+ entry
mediated by Orail.[10]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Fluorescence-Based Intracellular Calcium Assay

This protocol is adapted from the high-throughput screening method used for the
characterization of ML204 and is also applicable for Pico145.[14]
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Objective: To measure the inhibition of agonist-induced intracellular calcium ([Ca2+]i) influx
through TRPC4/5 channels.

Methodology:

e Cell Culture and Plating: HEK293 cells stably co-expressing the target TRPC channel (e.g.,
TRPCA4p) and a corresponding GPCR (e.g., p-opioid receptor) are cultured in DMEM
supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic. Cells are
plated into 96-well or 384-well black-walled, clear-bottom plates and grown to confluence.

e Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a
physiological salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1
hour at 37°C.

o Compound Incubation: After washing to remove excess dye, cells are incubated with varying
concentrations of the test compound (ML204 or Picol45) or vehicle (DMSO) for a
predetermined period (e.g., 10-30 minutes) at room temperature.

» Signal Measurement: The plate is placed in a fluorescence plate reader (e.g., FLIPR or
FlexStation). Baseline fluorescence is recorded.

o Channel Activation: An agonist specific for the co-expressed GPCR (e.g., DAMGO for p-
opioid receptor, carbachol for muscarinic receptors) is added to the wells to activate the
TRPC channels.

o Data Analysis: The change in fluorescence intensity, indicative of [Ca2+]i, is monitored over
time. The peak fluorescence response is used to determine the concentration-response
curve for the inhibitor and to calculate the IC50 value.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is a generalized method based on studies characterizing both ML204 and
Pico145.[7][11]

Objective: To directly measure the inhibitory effect of the compounds on ion currents through
TRPCA4/5 channels.
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Methodology:

Cell Preparation: HEK293 cells expressing the TRPC channel of interest are grown on glass
coverslips.

Recording Setup: Coverslips are transferred to a recording chamber on the stage of an
inverted microscope. The chamber is perfused with an extracellular solution containing
physiological ion concentrations.

Pipette Solution: Patch pipettes are filled with an intracellular solution. To study TRPC
channel currents in isolation, the intracellular solution typically contains Cs+ instead of K+ to
block potassium channels, and BAPTA or EGTA to chelate intracellular calcium. For GPCR-
mediated activation, GTP can be included in the pipette solution. For direct G-protein
activation, GTPyS can be used.

Whole-Cell Configuration: A high-resistance seal (>1 GQ) is formed between the patch
pipette and the cell membrane. The membrane patch is then ruptured to achieve the whole-
cell configuration.

Current Recording: The cell is voltage-clamped at a holding potential (e.g., -60 mV). Currents
are elicited by voltage ramps or steps.

Channel Activation and Inhibition: TRPC channel currents are activated by applying an
agonist to the extracellular solution or by the inclusion of GTPYS in the intracellular solution.
Once a stable baseline current is established, the test compound (ML204 or Picol45) is
perfused into the chamber at various concentrations.

Data Analysis: The amplitude of the TRPC-mediated current is measured before and after
the application of the inhibitor. The percentage of inhibition is calculated, and concentration-
response curves are generated to determine the IC50 value.

Signaling Pathways and Experimental Workflows

Signaling Pathway of GPCR-Mediated TRPC4/5
Activation
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TRPC4 and TRPC5 channels are activated downstream of both Gg/11 and Gi/o coupled
GPCRs. The activation often requires the coincidence of signals from both pathways.[15]
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Caption: GPCR-mediated activation of TRPC4/5 channels.

Experimental Workflow for Inhibitor Characterization

The following diagram illustrates a typical workflow for characterizing a novel TRPC channel

inhibitor.
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Caption: Experimental workflow for TRPC inhibitor characterization.

Conclusion

Both ML204 and Picol145 are valuable tools for studying TRPC4 and TRPC5 channels.

© 2025 BenchChem. All rights reserved. 7/9

Tech Support


https://www.benchchem.com/product/b12365065?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12365065?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

e ML204 is a potent and selective inhibitor with micromolar efficacy. It has been extensively
used and validated in numerous studies, making it a reliable choice for experiments where
micromolar concentrations are acceptable.

e Picol45 represents a significant advancement in TRPC channel pharmacology, exhibiting
extraordinary potency in the picomolar to low nanomolar range. Its high potency and
selectivity make it an ideal tool for studies requiring very low concentrations of inhibitor to
achieve channel blockade, minimizing the potential for off-target effects.

The choice between ML204 and Picol145 will depend on the specific requirements of the
experiment, including the desired potency, the expression levels of the target channels, and the
potential for off-target effects. For studies demanding the highest potency and selectivity,
Picol45 is the superior choice.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://www.mdpi.com/2073-4409/7/6/52
https://www.researchgate.net/publication/374777026_Pico145_inhibits_TRPC4-mediated_mI_CAT_and_postprandial_small_intestinal_motility
https://pubmed.ncbi.nlm.nih.gov/37857250/
https://pubmed.ncbi.nlm.nih.gov/37857250/
https://www.tocris.com/products/ml-204_4732
https://www.researchgate.net/figure/Fluorescent-assay-for-TRPC4-channels-used-to-identify-and-characterize-ML204-A_fig1_51527253
https://pmc.ncbi.nlm.nih.gov/articles/PMC9171772/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9171772/
https://www.benchchem.com/product/b12365065#ml120-analog-1-versus-ml204-for-trpc-channel-blockade
https://www.benchchem.com/product/b12365065#ml120-analog-1-versus-ml204-for-trpc-channel-blockade
https://www.benchchem.com/product/b12365065#ml120-analog-1-versus-ml204-for-trpc-channel-blockade
https://www.benchchem.com/product/b12365065#ml120-analog-1-versus-ml204-for-trpc-channel-blockade
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12365065?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12365065?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

